molecular formula C67H120N3NaO26 B8088839 GM2-Ganglioside

GM2-Ganglioside

Cat. No.: B8088839
M. Wt: 1406.7 g/mol
InChI Key: YZCIBJIDUSQSAE-VUDKKWOPSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

GM2-Ganglioside is a type of glycosphingolipid predominantly found in the outer leaflet of the plasma membrane of vertebrate cells, especially in the nervous system. It is a monosialic ganglioside, meaning it contains one sialic acid residue. This compound plays a crucial role in cell signaling and metabolism. It is associated with several lysosomal storage disorders, including Tay-Sachs disease, where its accumulation leads to severe neurodegenerative conditions .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GM2-Ganglioside involves the glycosylation of ceramide with specific carbohydrate groups. The process typically starts with the synthesis of ceramide in the endoplasmic reticulum, followed by glycosylation and sialylation in the Golgi apparatus. Glycosyltransferases add the final carbohydrate groups to form this compound .

Industrial Production Methods: Industrial production of this compound is complex due to the intricate structure of the molecule. It often involves the extraction of gangliosides from natural sources, such as bovine brain tissue, followed by purification processes like chromatography. Advances in biotechnology have also enabled the production of this compound using genetically engineered microorganisms .

Chemical Reactions Analysis

Types of Reactions: GM2-Ganglioside undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can lead to the formation of oxidized derivatives, while reduction can yield reduced forms of the molecule .

Scientific Research Applications

GM2-Ganglioside has numerous applications in scientific research:

Mechanism of Action

GM2-Ganglioside exerts its effects through interactions with specific proteins and receptors on the cell surface. It is involved in modulating signal transduction pathways, particularly those related to cell growth and differentiation. The molecule interacts with receptor tyrosine kinases, such as the epidermal growth factor receptor, influencing downstream signaling pathways. In lysosomal storage disorders, the accumulation of this compound disrupts normal cellular functions, leading to neurodegeneration .

Comparison with Similar Compounds

Uniqueness of GM2-Ganglioside: this compound is unique due to its specific carbohydrate structure and its association with severe lysosomal storage disorders. Unlike other gangliosides, this compound accumulation is directly linked to Tay-Sachs disease, making it a critical target for medical research and therapeutic development .

Properties

IUPAC Name

sodium;(2S,4S,5R,6R)-5-acetamido-2-[(2S,3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-[(E,2S,3R)-3-hydroxy-2-(octadecanoylamino)octadec-4-enoxy]oxan-3-yl]oxy-3-hydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-hydroxy-6-[(1R,2R)-1,2,3-trihydroxypropyl]oxane-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C67H121N3O26.Na/c1-5-7-9-11-13-15-17-19-20-22-24-26-28-30-32-34-50(80)70-43(44(77)33-31-29-27-25-23-21-18-16-14-12-10-8-6-2)40-89-64-57(85)56(84)59(48(38-73)91-64)93-65-58(86)62(60(49(39-74)92-65)94-63-52(69-42(4)76)55(83)54(82)47(37-72)90-63)96-67(66(87)88)35-45(78)51(68-41(3)75)61(95-67)53(81)46(79)36-71;/h31,33,43-49,51-65,71-74,77-79,81-86H,5-30,32,34-40H2,1-4H3,(H,68,75)(H,69,76)(H,70,80)(H,87,88);/q;+1/p-1/b33-31+;/t43-,44+,45-,46+,47+,48+,49+,51+,52+,53+,54-,55+,56+,57+,58+,59+,60-,61+,62+,63-,64+,65-,67-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZCIBJIDUSQSAE-VUDKKWOPSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)O)NC(=O)C)OC4(CC(C(C(O4)C(C(CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)C(C=CCCCCCCCCCCCCC)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)N[C@@H](CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)NC(=O)C)O[C@@]4(C[C@@H]([C@H]([C@@H](O4)[C@@H]([C@@H](CO)O)O)NC(=O)C)O)C(=O)[O-])O)O)O)[C@@H](/C=C/CCCCCCCCCCCCC)O.[Na+]
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C67H120N3NaO26
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1406.7 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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